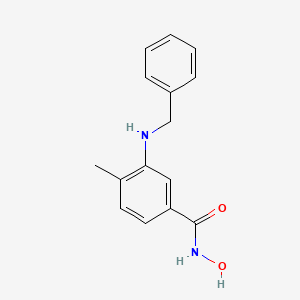
TH34
Overview
Description
TH34 is a compound known for its inhibitory effects on histone deacetylase enzymes, specifically histone deacetylase 6, histone deacetylase 8, and histone deacetylase 10. It has shown high selectivity over histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3
Mechanism of Action
Target of Action
TH34, also known as 3-(benzylamino)-N-hydroxy-4-methylbenzamide, is a potent inhibitor of histone deacetylases (HDACs) 6, 8, and 10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene regulation.
Mode of Action
This compound interacts with its targets (HDACs 6, 8, and 10) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, leading to changes in cell function and behavior .
Biochemical Pathways
The inhibition of HDACs by this compound affects several biochemical pathways. It leads to the induction of DNA double-strand breaks, mitotic aberrations, and cell-cycle arrest . Additionally, it has been found to induce caspase-dependent programmed cell death in a concentration-dependent manner in several human neuroblastoma cell lines .
Result of Action
The action of this compound results in several molecular and cellular effects. It induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines . Additionally, it has been found to effectively promote the in vitro maturation of pancreatic β-cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH34 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for large-scale production, and advanced purification techniques are employed to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
TH34 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
Scientific Research Applications
TH34 has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a tool compound to study the inhibition of histone deacetylase enzymes and their role in gene expression and regulation.
Biology: In biological research, this compound is employed to investigate the effects of histone deacetylase inhibition on cellular processes, including cell cycle regulation and apoptosis.
Medicine: This compound has shown potential in cancer therapy by inducing cell death in cancer cells through the inhibition of histone deacetylase enzymes
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting histone deacetylase enzymes.
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor with a broader spectrum of activity.
Panobinostat: A potent histone deacetylase inhibitor used in cancer therapy.
Romidepsin: A histone deacetylase inhibitor with specific activity against histone deacetylase 1 and histone deacetylase 2.
Uniqueness of TH34
This compound is unique due to its high selectivity for histone deacetylase 6, histone deacetylase 8, and histone deacetylase 10, making it a valuable tool for studying the specific roles of these enzymes in various biological processes .
Properties
IUPAC Name |
3-(benzylamino)-N-hydroxy-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBARTUEWCQNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of TH34?
A1: this compound acts as a selective inhibitor of histone deacetylase (HDAC) isoforms, particularly HDAC-8 and HDAC-10. [, ]
Q2: How does this compound's inhibition of HDAC-8/10 influence cellular processes?
A2: Inhibiting HDACs, enzymes that remove acetyl groups from histones, can lead to changes in gene expression. This altered gene expression profile has been implicated in the induction of DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. [] Furthermore, selective inhibition of HDAC-10, a target of this compound, has been shown to suppress the autophagic response in cancer cells, suggesting a potential avenue for enhancing the efficacy of chemotherapy. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they describe it as a hydroxamic acid derivative. Based on its chemical name, 3-(benzylamino)-N-hydroxy-4-methylbenzamide, the molecular formula can be deduced as C15H16N2O2, and the molecular weight is calculated to be 256.30 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The research papers provided do not contain detailed spectroscopic data for this compound.
Q5: What is known about the material compatibility and stability of this compound under various conditions?
A5: The research primarily focuses on the biological activity of this compound and does not provide data on its material compatibility or stability under various conditions.
Q6: Does this compound possess any catalytic properties?
A6: The provided research suggests that this compound functions primarily as an inhibitor rather than a catalyst. Its main mode of action involves binding to and inhibiting the enzymatic activity of HDAC-8 and HDAC-10. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



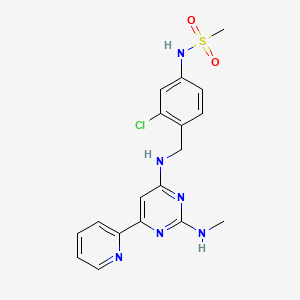



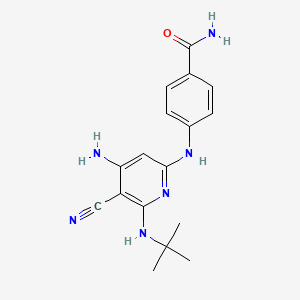
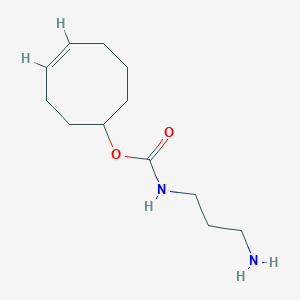
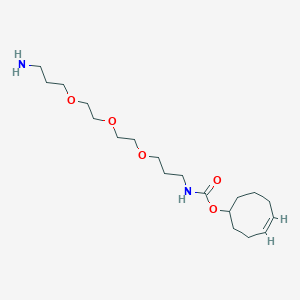
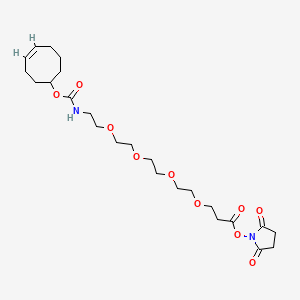
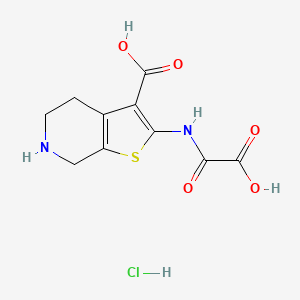
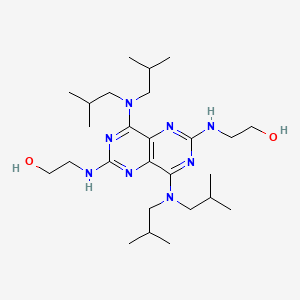
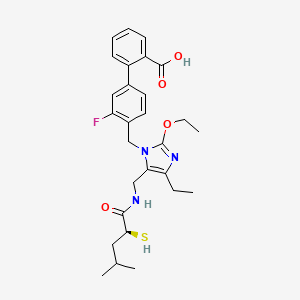
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)
